BarH1 protein can be synthesized using several methodologies, including:
The synthesis typically involves cloning the optimized gene into an expression vector followed by transformation into competent bacterial cells. The expressed protein can then be purified using affinity chromatography techniques.
BarH1 protein features a homeodomain structure typical of homeobox proteins, which allows it to bind DNA and regulate transcription. The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
Structural studies have shown that the homeodomain consists of approximately 60 amino acids, forming three alpha helices that facilitate specific interactions with DNA sequences .
BarH1 functions primarily as a transcription factor, meaning its chemical reactions are largely associated with the binding of DNA and the modulation of transcriptional activity. It can activate or repress target genes depending on its interaction with other co-factors and the specific context of its expression.
Electrophoretic mobility shift assays (EMSA) have been utilized to demonstrate the binding affinity of BarH1 to specific promoter regions of target genes, showcasing its regulatory capabilities .
BarH1 exerts its effects by binding to regulatory regions of target genes, influencing their transcription rates. This interaction is critical during developmental stages when precise gene expression patterns are necessary for proper tissue differentiation.
Studies indicate that BarH1 regulates various downstream genes involved in sensory organ development and pigmentation pathways . Its action is often modulated by interactions with other transcription factors and signaling pathways.
The BarH1 protein is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight is approximately 25 kDa.
As a transcription factor, BarH1 interacts with DNA through specific amino acid residues within its homeodomain. Its activity can be influenced by post-translational modifications such as phosphorylation or acetylation that alter its binding affinity or stability .
BarH1 protein has significant implications in developmental biology and genetics. Its study provides insights into:
BarH1 is a homeodomain transcription factor encoded by genes located in the 15F9/16A1 cytogenetic region of the Drosophila genome (FlyBase ID: FBgn0011758) [1]. The homeodomain of BarH1 exhibits significant evolutionary conservation, sharing a characteristic threonine residue at position 47 instead of the typical isoleucine found in other Antennapedia-class homeodomains. This substitution is conserved across invertebrate and vertebrate orthologs, including mammalian BARHL1 and BARHL2, zebrafish barhl, and Xenopus Xbarh [2] [5] [8]. The human BARHL1 ortholog maps to chromosome 9q34 and spans approximately 8 kb, consisting of three exons that encode a 327-amino acid protein [2] [5]. Evolutionary analyses reveal that BarH-like genes belong to a distinct subclass of non-Hox homeobox genes present in diploblasts (e.g., cnidarians) through deuterostomes, indicating deep conservation in metazoan nervous system development [8].
Table 1: Evolutionary Conservation of BarH1 Homeodomain
Organism | Gene Symbol | Chromosomal Location | Homeodomain Identity |
---|---|---|---|
Drosophila melanogaster | BarH1 | 15F9/16A1 | 100% |
Homo sapiens | BARHL1 | 9q34 | 92% |
Mus musculus | Barhl1 | 2 | 94% |
Danio rerio | barhl2 | 16 | 88% |
Xenopus laevis | Xbarh | – | 85% |
BarH1 contains several functionally critical structural domains beyond its homeodomain:
Table 2: Functional Domains of BarH1 Protein
Domain | Position | Key Residues | Function |
---|---|---|---|
FIL Motif 1 | N-terminal | Phe-Ile-Leu | bHLH factor interaction |
Homeodomain | Central | Thr47 (conserved) | DNA binding (TAAT/CAAT) |
FIL Motif 2 | Central | Phe-Ile-Leu | Dimerization partner specificity |
Acidic Domain | C-terminal | Asp/Glu-rich | Transcriptional activation |
BarH1 and its paralog BarH2 (FBgn0004854) exhibit extensive functional redundancy during Drosophila development. Both genes are co-expressed in:
BarH1 is a nuclear protein with regulated subcellular dynamics:
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